molecular formula C9H9BrO B8652913 o-Bromocinnamylalcohol CAS No. 56984-71-5

o-Bromocinnamylalcohol

Cat. No. B8652913
Key on ui cas rn: 56984-71-5
M. Wt: 213.07 g/mol
InChI Key: GZGNPOOSJRVAAL-UHFFFAOYSA-N
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Patent
US04537903

Procedure details

Ethyl o-bromocinnamate (66.3 g; 260 mM) was dissolved in 750 ml of anhydrous toluene under nitrogen in a three-neck round bottom flask equipped with addition funnel and condensor. A toluene solution of diisobutylaluminum hydride (520 mM; 1.53 M) was transferred via canula to the addition funnel and then added dropwise to the reaction mixture, which had been chilled to -78°. After the addition was completed the reaction was warmed to ambient temperature over a 1.5 hour period and quenched by the dropwise addition of 50 ml of water. Some cooling was required. The resulting emulsion was added to 640 ml of 2N aqueous hydrochloric acid. After partitioning, the slightly acidic (pH 5) aqueous layer was extracted twice with ether. The combined organic fractions were dried (MgSO4), filtered (fritted funnel), and evaporated to afford an oil. The oil was chromatographed in two portions on the Waters Prep 500 equipped with two cartridges eluting with a total of two gallons of 35% ethyl acetate in hexane. This produced 33.8 g (61% yield) of o-bromocinnamylalcohol. NMR (CDCl3): δ6.8-7.8 (m; 5H); 6.0-6.6 (AB; 1H); 4.2-4.4 (brd.; 2H); 2-2.6 (brs; 1H).
Quantity
66.3 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[CH:4]=[CH:5][C:6](OCC)=[O:7].[H-].C([Al+]CC(C)C)C(C)C>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[CH:4]=[CH:5][CH2:6][OH:7] |f:1.2|

Inputs

Step One
Name
Quantity
66.3 g
Type
reactant
Smiles
BrC1=C(C=CC(=O)OCC)C=CC=C1
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with addition funnel
ADDITION
Type
ADDITION
Details
added dropwise to the reaction mixture, which
TEMPERATURE
Type
TEMPERATURE
Details
had been chilled to -78°
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of 50 ml of water
ADDITION
Type
ADDITION
Details
The resulting emulsion was added to 640 ml of 2N aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
After partitioning
EXTRACTION
Type
EXTRACTION
Details
the slightly acidic (pH 5) aqueous layer was extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered (fritted funnel)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford an oil
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed in two portions on the Waters Prep 500
CUSTOM
Type
CUSTOM
Details
equipped with two cartridges
WASH
Type
WASH
Details
eluting with a total of two gallons of 35% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CCO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 33.8 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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